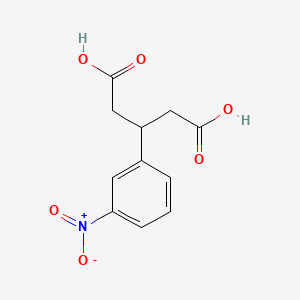

3-(3-Nitrophenyl)pentanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

93534-70-4 |

|---|---|

Molecular Formula |

C11H11NO6 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

3-(3-nitrophenyl)pentanedioic acid |

InChI |

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-2-1-3-9(4-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |

InChI Key |

ZFYRMOGSHWEHKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Nitrophenyl Pentanedioic Acid and Its Precursors

Retrosynthetic Analysis of the 3-(3-Nitrophenyl)pentanedioic Acid Scaffold

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify plausible precursors. The primary target structure contains a pentanedioic acid (glutaric acid) backbone substituted at the C3 position with a 3-nitrophenyl group.

A logical disconnection occurs at the C-C bonds flanking the substituted carbon. A powerful strategy is the Michael or conjugate addition disconnection. This approach severs the bond between C2 and C3, leading to a synthon for a 3-nitrophenyl substituted α,β-unsaturated carbonyl and a malonate-equivalent nucleophile. This suggests that 3-nitrobenzaldehyde (B41214) and a malonate ester could serve as key starting materials.

Another disconnection strategy involves breaking the C3-C4 bond, which also points towards a 3-nitrophenyl synthon and a five-carbon dicarboxylic acid fragment. This analysis highlights two primary synthetic building blocks: a C5 dicarboxylic acid unit and a 3-nitrophenyl unit, with 3-nitrobenzaldehyde being the most logical and readily available precursor for the latter. The forward synthesis would then focus on coupling these fragments.

Direct Synthesis Approaches to this compound

Direct synthesis of the target compound can be achieved through several established organic chemistry reactions that efficiently construct the carbon skeleton.

Condensation Reactions Utilizing 3-Nitrobenzaldehyde Derivatives

Condensation reactions, such as the Knoevenagel condensation, provide a direct route to forming the carbon-carbon bond central to the this compound structure. In this approach, 3-nitrobenzaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as diethyl glutarate, in the presence of a weak base like piperidine (B6355638) or an amine salt. uomustansiriyah.edu.iq

The reaction proceeds via the formation of an intermediate α,β-unsaturated ester. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the ester groups would yield the final dicarboxylic acid. The acidity of the α-hydrogens in aldehydes and ketones facilitates these types of reactions, where a carbonyl compound can be converted into a nucleophile. ncert.nic.in The general name for reactions of aldehydes and ketones that form β-hydroxy aldehydes or ketones is the Aldol condensation. ncert.nic.in

Malonate-Based Synthetic Pathways for Pentanedioic Acid Formation

The malonic ester synthesis is a highly versatile and classical method for preparing substituted carboxylic acids. uomustansiriyah.edu.iquobabylon.edu.iq This pathway is particularly well-suited for synthesizing this compound. The process typically involves several key steps: masterorganicchemistry.com

Condensation: A Knoevenagel condensation between 3-nitrobenzaldehyde and diethyl malonate, catalyzed by a base, forms an intermediate benzylidenemalonate.

Michael Addition: A second equivalent of a malonate enolate can then be added to this α,β-unsaturated system via a Michael (conjugate) addition. This step constructs the full carbon backbone of the substituted pentanedioic acid derivative.

Hydrolysis and Decarboxylation: The resulting tetraester is subsequently hydrolyzed to the corresponding tetracarboxylic acid using aqueous acid or base. Upon heating, this intermediate undergoes facile decarboxylation, losing two molecules of carbon dioxide to yield the desired this compound. masterorganicchemistry.comyoutube.com

A key advantage of the malonic ester synthesis is the high acidity of the protons between the two carbonyl groups, making enolate formation possible with relatively weak bases like sodium ethoxide. masterorganicchemistry.comyoutube.com

Multi-Component Reactions for Constructing the Substituted Pentanedioic Acid Core

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are characterized by their convergence, atom economy, and high bond-forming-index. nih.gov

For the synthesis of this compound, a hypothetical MCR could be designed. For example, a reaction involving 3-nitrobenzaldehyde, two equivalents of a malonate monoester, and a catalytic amount of a base could potentially assemble the core structure in a single step. While many named MCRs like the Hantzsch or Biginelli synthesis produce heterocyclic compounds, the principles can be adapted. nih.govorganic-chemistry.org The challenge lies in controlling the sequence of bond formations to favor the desired linear dicarboxylic acid scaffold over other potential side products. organic-chemistry.org

Synthesis of Key Intermediates for this compound

The availability and synthesis of high-purity starting materials are critical for the successful synthesis of the target compound. The primary intermediate of concern is the nitroaromatic precursor.

Preparation of Nitroaromatic Precursors with Controlled Regioselectivity

The most crucial precursor for the synthesis is 3-nitrobenzaldehyde. It is primarily synthesized via the electrophilic nitration of benzaldehyde (B42025). wikipedia.org The aldehyde group is a meta-directing deactivator, which means that during nitration, the incoming nitro group is directed to the meta position.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side products. wikipedia.orgchemicalbook.com The direct nitration of benzaldehyde yields a mixture of isomers, with the meta-isomer being the major product. wikipedia.org

| Reagent System | Temperature (°C) | Product Distribution (ortho:meta:para) | Reference(s) |

| HNO₃ / H₂SO₄ | < 10-15 | ~19% : ~72% : ~9% | wikipedia.orgchemicalbook.com |

| NaNO₃ / H₂SO₄ | < 30-35 | Not specified, but meta is principal product | prepchem.com |

The separation of the desired meta-isomer from the ortho- and para-isomers is typically achieved by fractional crystallization or other purification techniques. chemicalbook.comprepchem.com Alternative methods for synthesizing 3-nitrobenzaldehyde include the oxidation of 3-nitrotoluene, but direct nitration of benzaldehyde remains a common and effective approach. guidechem.com

Generation of Carbonyl and Dicarbonyl Synthons for Pentanedioic Acid Assembly

The construction of the pentanedioic acid (glutaric acid) backbone is a critical step in the synthesis of this compound. This often involves the strategic use of carbonyl and dicarbonyl synthons, which are molecular fragments that can be readily converted into the desired carboxylic acid functionalities.

A common and efficient method for synthesizing 3-substituted glutaric acids begins with commercially available aldehydes. scispace.com This process typically involves a Knoevenagel condensation followed by a Michael addition. scispace.com In this sequence, an aldehyde is first reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base. This is followed by the addition of a second equivalent of the malonate derivative to the resulting α,β-unsaturated compound (a Michael acceptor). scispace.comnumberanalytics.com The resulting tetra-ester intermediate can then undergo hydrolysis and decarboxylation in a single step to yield the target 3-substituted glutaric acid. scispace.com

The Michael addition, a cornerstone of carbon-carbon bond formation, plays a pivotal role in this process. nrochemistry.comresearchgate.net It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. numberanalytics.com The efficiency of this reaction is influenced by several factors, including the nature of the nucleophile and the electrophilic olefin, the solvent, and the temperature. numberanalytics.comnumberanalytics.com

β-dicarbonyl compounds, such as diethyl malonate, are particularly effective nucleophiles in this context due to the high acidity of their α-hydrogens. pressbooks.pub The enolates generated from these compounds readily participate in Michael additions, leading to the formation of the desired carbon skeleton. pressbooks.pub

An alternative approach involves the use of visible light-driven photocatalysis. One such method demonstrates the direct synthesis of α-substituted glutaric diesters from aldehydes and acrylates. This reaction utilizes the hydrogen atom transfer (HAT) property of a photosensitizer, like Eosin Y, followed by a Giese-type addition to construct the glutaric diester framework. This method has been successfully applied to a broad range of substrates and can even be performed using natural sunlight, highlighting its potential for sustainable synthesis. chemrxiv.org

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are paramount in achieving efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalytic systems are employed, each offering distinct advantages.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of complex organic molecules. youtube.com In the context of C-C bond formation for glutaric acid synthesis, base-catalyzed Michael additions are common. nrochemistry.com The catalyst, often a strong base, deprotonates the nucleophile to generate a more reactive species that then adds to the α,β-unsaturated acceptor. numberanalytics.com

The enantioselective allylic alkylation of (E)-1,3-diphenylallyl acetate, a reaction analogous to steps in more complex syntheses, has been studied to understand the behavior of palladium catalysts. nih.gov This research revealed that the solvent and nucleophile can reduce oxidized palladium, preventing leaching of the metal and favoring a heterogeneous catalytic cycle under certain conditions. nih.gov However, in the presence of halogenated solvents, palladium can leach, leading to a homogeneous catalytic process. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. nih.govox.ac.uk They are particularly relevant for the manipulation of the nitro group in this compound. The reduction of aromatic nitro compounds to the corresponding amines is a crucial transformation, and various heterogeneous catalysts have been developed for this purpose.

For instance, a magnetically recoverable heterogeneous catalyst, Fe3O4@SiO2/Schiff base/Pd(II), has been reported for the chemoselective reduction of aromatic nitro compounds using hydrazine (B178648) hydrate (B1144303) as a hydrogen donor. researchgate.net This system demonstrates high efficiency and good to excellent yields in short reaction times. researchgate.net Other notable heterogeneous catalysts for nitro group reduction include those based on nickel, such as Raney nickel, and bimetallic systems like Ni-Ce complexes. nih.gov These catalysts are valued for their low cost and high activity. nih.gov

Furthermore, a novel approach utilizes a heterogeneous biocatalyst where a hydrogenase enzyme releases electrons from H2 to a carbon black support, which then facilitates the reduction of the nitro group under mild, aqueous conditions. ox.ac.uk This method shows high selectivity for the nitro group over other reducible functional groups. ox.ac.uk

The choice of solvent and reaction temperature significantly impacts the outcome of synthetic reactions, including the Michael addition, which is central to the formation of the pentanedioic acid backbone. numberanalytics.com

Solvent Effects: Polar aprotic solvents often accelerate the rate of Michael additions by stabilizing the nucleophile. numberanalytics.com The solvent can also influence the selectivity of the reaction. For example, in the synthesis of 3-arylsubstituted glutaric acids, a solvent-free approach can be effective, but for more reactive aldehydes, a solvent like pyridine (B92270) may be necessary to avoid side reactions such as the Cannizzaro reaction. scispace.com

Temperature Effects: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions. numberanalytics.com Therefore, careful optimization of the reaction temperature is crucial. For instance, in the Michael addition of amines to α,β-unsaturated compounds, aliphatic amines can often react at room temperature, while aromatic amines may require elevated temperatures. ijsdr.org

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral molecules is a major focus of modern organic chemistry, particularly in the pharmaceutical industry. The creation of stereoselective analogs of this compound, where a specific three-dimensional arrangement of atoms is achieved, is of considerable importance.

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds from prochiral starting materials. frontiersin.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

In the context of glutaric acid derivatives, Rh-catalyzed enantioselective hydrogenation of prochiral unsaturated precursors represents a promising strategy. doi.org For example, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using a chiral ferrocene-based monodentate phosphoramidite (B1245037) ligand (FAPhos) has achieved high enantioselectivity. doi.org The development of such catalytic processes is a significant challenge but offers an efficient and atom-economical route to chiral glutaric acid derivatives. doi.org

Another strategy for achieving stereoselectivity is through the desymmetrization of prochiral molecules. For instance, microorganisms have been screened for their ability to stereoselectively hydrolyze 3-substituted glutaric acid diamides to produce chiral glutaric acid monoamides. researchgate.netnih.gov The amidase from Comamonas sp. KNK3-7 has shown high enantioselectivity in the hydrolysis of 3-(4-chlorophenyl) glutaric acid diamide, demonstrating the potential of biocatalysis in generating chiral building blocks. researchgate.netnih.gov

Chiral phase-transfer catalysis has also been employed in the asymmetric synthesis of related cyclic structures. Bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have been used as catalysts in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) to produce a 3,3-disubstituted isoindolinone with moderate enantioselectivity. nih.gov

Interactive Data Tables

Table 1: Synthesis of 3-Substituted Glutaric Acids This table summarizes the synthesis of various 3-substituted glutaric acids, adapted from Kutama and Ahmed (2015). scispace.com

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 3-Phenyl glutaric acid | 73 |

| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl) glutaric acid | 65 |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl) glutaric acid | 68 |

| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl) glutaric acid | 50 |

| Isobutyraldehyde | 3-Isopropyl glutaric acid | 55 |

Data sourced from an efficient and versatile route to the synthesis of both aromatic and aliphatic 3-subsitituted glutaric acids from the corresponding aldehydes. scispace.com

Table 2: Asymmetric Hydrogenation of Dimethyl 2-Methyleneglutarate This table presents the results of the Rh-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate, based on research by Ai et al. (2009). doi.org

| Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| BINAP | >99 | 94 |

| FAPhos | >99 | 92 |

| BoPhoz-type ligand | - | up to 81 (for aryl substituted substrates) |

Data sourced from a study on the asymmetric synthesis of chiral glutaric acid derivatives via Rh-catalyzed enantioselective hydrogenation. doi.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during a reaction. These molecules are temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield an enantiomerically enriched product. nih.govresearchgate.net

A notable example of a chiral auxiliary-mediated approach relevant to the synthesis of 3-aryl-substituted carboxylic acids is the palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides. nih.govacs.org While this method has been demonstrated for the synthesis of 3-arylbutanoic acid derivatives, its principles can be extrapolated to the synthesis of chiral pentanedioic acid derivatives.

In a study by Zhi et al. (2017), the conjugate addition of various arylboronic acids to an α,β-unsaturated imide derived from 4-tert-butyloxazolidin-2-one as the chiral auxiliary was achieved with high yields and excellent diastereoselectivity. nih.govacs.org The reaction, catalyzed by a palladium complex in a mixed solvent system, affords optically active 3-arylbutanoic acid derivatives. nih.govacs.org The application of a similar strategy starting with an appropriate α,β-unsaturated glutaric acid derivative could potentially lead to the enantioselective synthesis of this compound.

Table 1: Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives nih.govacs.org

| Arylboronic Acid | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| Phenylboronic acid | 95 | >99:1 |

| 4-Methylphenylboronic acid | 92 | >99:1 |

| 4-Methoxyphenylboronic acid | 90 | >99:1 |

| 3-Chlorophenylboronic acid | 88 | >99:1 |

| 2-Naphthylboronic acid | 85 | >99:1 |

Diastereoselective Transformations

Diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. For the synthesis of 3-aryl-pentanedioic acids, several methods have been developed that exhibit high diastereoselectivity.

Knoevenagel Condensation followed by Michael Addition

A versatile and efficient route for the synthesis of 3-substituted glutaric acids involves a one-pot reaction sequence starting from an aldehyde. scispace.com This method utilizes a Knoevenagel condensation of the aldehyde with a malonic ester derivative, followed by a Michael addition. The resulting intermediate is then hydrolyzed and decarboxylated to yield the 3-substituted glutaric acid. scispace.com

Kutama and Ahmed (2015) demonstrated this methodology for a range of aromatic and aliphatic aldehydes, achieving moderate to good yields. scispace.com Although 3-nitrobenzaldehyde was not included in their study, its use as a starting material in this sequence would be a logical approach to obtaining this compound. The initial Knoevenagel condensation between 3-nitrobenzaldehyde and diethyl malonate would form a 3-nitrocinnamylidene malonate, which would then undergo a Michael addition with another equivalent of diethyl malonate. Subsequent acidic hydrolysis and decarboxylation would yield the target compound.

Table 2: Synthesis of 3-Substituted Glutaric Acids via Knoevenagel-Michael Reaction scispace.com

| Aldehyde | Product | Overall Yield (%) |

| Benzaldehyde | 3-Phenylglutaric acid | 73 |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)glutaric acid | 68 |

| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)glutaric acid | 70 |

| Isobutyraldehyde | 3-Isopropylglutaric acid | 45 |

Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction offers another pathway for diastereoselective synthesis. This reaction involves the condensation of a cyclic anhydride (B1165640) with an imine. researchgate.netdntb.gov.ua Research has shown that 3-aryl glutaric acid anhydrides can serve as effective substrates in this reaction. researchgate.netdntb.gov.ua The reaction of a 3-aryl glutaric anhydride with an imine, often generated in situ from an aldehyde and an amine, can produce δ-lactams with a high degree of diastereoselectivity, establishing multiple stereocenters in a single step. researchgate.netdntb.gov.uaorganic-chemistry.org Subsequent hydrolysis of the lactam could provide access to the corresponding 3-aryl-pentanedioic acid derivative. The mechanism of this reaction has been a subject of study, with evidence pointing towards the formation of amide-acid intermediates that are in equilibrium with their anhydride forms before reacting with the imine component. organic-chemistry.org

Chemical Reactivity and Transformations of 3 3 Nitrophenyl Pentanedioic Acid

Reactions Involving the Carboxylic Acid Functionalities

The dicarboxylic acid nature of 3-(3-nitrophenyl)pentanedioic acid allows for a variety of reactions typical of carboxylic acids, including the formation of esters, amides, anhydrides, and imides. These transformations are fundamental in modifying the compound's structure for various applications.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with alcohols in the presence of an acid catalyst. This reaction proceeds through nucleophilic acyl substitution, where the alcohol acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the alcohol. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding dimethyl or diethyl esters.

Similarly, amidation involves the reaction of the dicarboxylic acid with ammonia (B1221849) or primary or secondary amines to form amides. libretexts.org This reaction typically requires heating to drive off the water molecule formed. The nucleophilic amine attacks the carbonyl carbon, leading to the formation of an amide bond. The reactivity of the amine and the reaction conditions can be controlled to produce the mono- or di-amide. For example, reaction with a primary amine (R-NH2) would yield N,N'-dialkyl-3-(3-nitrophenyl)pentanediamide.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Di-ester | Esterification |

| This compound | Ammonia or Amine | Di-amide | Amidation |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for dicarboxylic acids. However, simple dicarboxylic acids like this compound are generally resistant to decarboxylation. This process typically requires high temperatures and often proceeds with difficulty.

For efficient decarboxylation to occur, the presence of a carbonyl group at the β-position (3-position) relative to the carboxylic acid is usually necessary, as seen in β-keto acids. youtube.com In the case of this compound, the phenyl ring is at the 3-position, not a keto group, making direct decarboxylation challenging under normal conditions. Specialized methods, such as photoredox catalysis, have been developed for the hydrodecarboxylation of various carboxylic acids, but their application to this specific compound is not widely documented. organic-chemistry.org

Formation of Anhydrides and Imides

Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride (B1165640). This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. wikipedia.orgreactory.app The proximity of the two carboxylic acid groups facilitates this cyclization reaction, forming a five-membered anhydride ring.

Further reaction of the resulting cyclic anhydride with ammonia or primary amines can yield an imide. wikipedia.org The reaction proceeds via the formation of an intermediate amido-acid, which then undergoes intramolecular cyclization upon heating to form the imide. reactory.appwikipedia.org This two-step process provides a versatile route to N-substituted imides derived from this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Heat/Dehydrating Agent | Cyclic Anhydride | Anhydride Formation |

| Cyclic Anhydride | Ammonia or Primary Amine | Imide | Imide Formation |

Transformations of the Nitroaromatic Moiety

The presence of the nitro group on the phenyl ring opens up another avenue for chemical transformations, primarily involving its reduction or influencing the reactivity of the aromatic ring towards electrophilic substitution.

Reduction of the Nitro Group to Amine Functionalities

The nitro group of this compound can be reduced to an amino group (-NH2), a fundamental transformation in organic synthesis. wikipedia.orgyoutube.com This reduction can be accomplished using various reagents and conditions. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. youtube.comcommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.comcommonorganicchemistry.com These methods are generally effective and can be chosen based on the desired selectivity and compatibility with other functional groups in the molecule. The resulting 3-(3-aminophenyl)pentanedioic acid is a versatile intermediate for further chemical modifications.

It is also possible to achieve a partial reduction to the hydroxylamine (B1172632) derivative using specific reagents like zinc dust and ammonium (B1175870) chloride. wikipedia.org Some enzymatic reductions, for instance using nitroreductases, can also selectively produce the hydroxylamino intermediate. nih.gov

| Reagent | Product |

| H2, Pd/C or PtO2 | 3-(3-Aminophenyl)pentanedioic acid |

| Fe, HCl | 3-(3-Aminophenyl)pentanedioic acid |

| Sn, HCl | 3-(3-Aminophenyl)pentanedioic acid |

| Zn, NH4Cl | 3-(3-Hydroxylaminophenyl)pentanedioic acid |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.org This means that any further substitution on the nitrophenyl ring will be slower than on benzene (B151609) itself and will predominantly occur at the positions meta to the nitro group (positions 2, 4, and 6). masterorganicchemistry.commasterorganicchemistry.com

However, the existing substituents on the ring, the nitro group and the pentanedioic acid chain, both exert a deactivating and meta-directing influence. The nitro group is one of the most powerful deactivating groups. The alkyl chain with two carboxylic acids is also deactivating due to the electron-withdrawing nature of the carboxyl groups. Therefore, further electrophilic aromatic substitution on the this compound ring would be extremely difficult and require harsh reaction conditions. libretexts.org Reactions like nitration, halogenation, or sulfonation, if they were to occur, would be expected to substitute at the positions ortho or para to the pentanedioic acid substituent and meta to the nitro group, which are the same positions (2, 4, and 6). Steric hindrance could also play a significant role in determining the regioselectivity of any potential substitution. nih.gov

Nucleophilic Aromatic Substitution on Activated Nitroaromatic Systems

The phenyl ring of this compound is rendered electron-deficient by the potent electron-withdrawing effect of the nitro (NO₂) group. This deactivation towards electrophilic aromatic substitution conversely activates the ring for nucleophilic aromatic substitution (SNAr). nih.govmit.edu In SNAr reactions, a potent nucleophile attacks the aromatic ring, displacing a leaving group. For the SNAr mechanism to be effective, a good leaving group (typically a halide) must be present on the ring, and the nitro group should be positioned ortho or para to it. youtube.combeilstein-journals.orgyoutube.com

In the case of this compound, the nitro group is in a meta position relative to the pentanedioic acid substituent. If a leaving group were present at the ortho or para positions to the nitro group, the compound would be highly susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. youtube.combeilstein-journals.orgyoutube.com The stability of this intermediate is crucial, and the delocalization of the negative charge onto the nitro group is a key driving force for the reaction.

While specific studies on this compound are not extensively documented, the general principles of SNAr on nitroaromatics are well-established. For instance, the reaction of a hypothetical 1-halo-2-nitrobenzene derivative with a nucleophile like an alkoxide would proceed as follows:

Illustrative SNAr Reaction Parameters The following table illustrates typical conditions and outcomes for SNAr reactions on activated nitroaromatic systems, which are analogous to the potential reactivity of a suitably substituted derivative of this compound.

| Leaving Group (LG) | Nucleophile | Solvent | Temperature (°C) | Product |

| -Cl | CH₃ONa | Methanol | 50 | Methoxy-substituted derivative |

| -F | Piperidine (B6355638) | DMSO | 25 | Piperidinyl-substituted derivative |

| -Br | NaN₃ | DMF | 100 | Azido-substituted derivative |

It is important to note that without a leaving group ortho or para to the nitro group, SNAr reactions are significantly less favorable.

Reactions at the Pentanedioic Acid Backbone

The pentanedioic acid (glutaric acid) portion of the molecule offers a rich landscape for chemical modifications at the carbons alpha to the carboxylic acid groups, as well as through cyclization and condensation reactions involving the carboxyl groups themselves.

The α-carbons of this compound (C2 and C4) are activated by the adjacent carboxyl groups, making their protons acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions.

Alpha-Halogenation: A classic reaction for the α-functionalization of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.comchemistrysteps.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis, to introduce a bromine atom at the α-position. youtube.com The reaction proceeds through the formation of an acyl bromide intermediate, which more readily forms an enol or enolate that can then be halogenated. chemistrysteps.com For this compound, this could lead to mono- or di-halogenated products at the C2 and C4 positions.

Alpha-Alkylation: Direct alkylation of the α-carbons can be achieved by first forming the corresponding enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. youtube.comyoutube.com The resulting enolate can then be treated with an alkyl halide in an SN2 reaction to introduce an alkyl group. youtube.com The use of a bulky base like LDA helps to selectively form the kinetic enolate. youtube.com

Illustrative Alpha-Functionalization Reaction Conditions This table provides representative conditions for alpha-functionalization reactions on dicarboxylic acids, analogous to those applicable to this compound.

| Reaction | Reagents | Solvent | Key Intermediate | Product Type |

| α-Bromination (HVZ) | 1. Br₂, PBr₃ (cat.) 2. H₂O | Neat or CCl₄ | Acyl bromide enol | α-Bromo acid |

| α-Alkylation | 1. LDA (2 equiv.) 2. R-X | THF, -78 °C | Dienolate | α-Alkyl acid |

The structure of this compound is conducive to intramolecular cyclization reactions to form various heterocyclic systems, particularly after modification of the nitro group or the carboxylic acid moieties.

If the nitro group is reduced to an amine (forming 3-(3-aminophenyl)pentanedioic acid), a variety of cyclization reactions can be envisaged. For example, heating the resulting amino-diacid could lead to the formation of a seven-membered lactam through intramolecular amide bond formation. More complex heterocyclic systems can be synthesized through reactions with other reagents. For instance, condensation of the amino group with one of the carboxylic acid groups (or its derivative, like an ester) can lead to the formation of benzazepine derivatives.

Furthermore, cyclization reactions involving the dicarboxylic acid portion can lead to the formation of cyclic anhydrides or imides. Heating pentanedioic (glutaric) acid or its derivatives often results in the formation of a stable six-membered cyclic anhydride. youtube.comlibretexts.org

Examples of Potential Cyclization Products The following table outlines potential heterocyclic structures that could be synthesized from derivatives of this compound.

| Starting Material Derivative | Reaction Condition | Heterocyclic Product |

| 3-(3-Aminophenyl)pentanedioic acid | Heat, dehydrating agent | Benzazepine-dione derivative |

| This compound | Heat (e.g., with Ac₂O) | 3-(3-Nitrophenyl)glutaric anhydride |

| 3-(3-Aminophenyl)pentanedioic acid | Reaction with a 1,2-dicarbonyl compound | Quinoxaline derivative |

Research on related nitrophenyl-containing compounds has demonstrated the synthesis of complex heterocycles like tetrahydroisoquinolines through multi-step reaction sequences involving cyclocondensation. chemistrysteps.comijstm.com

The two carboxylic acid groups of this compound allow it to act as a monomer in condensation polymerization reactions. When reacted with a suitable co-monomer, such as a diamine or a diol, it can form polyesters or polyamides, respectively. The properties of the resulting polymer would be influenced by the presence of the pendant nitrophenyl group.

For example, the reaction with a diamine like hexamethylenediamine (B150038) in the presence of a coupling agent or via the formation of a more reactive diacyl chloride derivative would yield a polyamide.

Illustrative Condensation Polymerization

Monomer A: this compound (as diacyl chloride)

Monomer B: Hexamethylenediamine

Polymer Type: Polyamide

Linkage: Amide bond

Potential Properties: The bulky, polar nitrophenyl group would likely affect the polymer's solubility, thermal stability, and mechanical properties compared to a simple aliphatic polyamide.

Mechanistic Investigations of Key Transformations

Reaction Kinetics: The kinetics of the reactions involving this compound would provide valuable insight into their mechanisms. For instance, in an SNAr reaction, the rate is typically first order in both the aryl substrate and the nucleophile, indicating a bimolecular rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com Kinetic studies on the oxidation of glutaric acid have also been performed, showing dependencies on the concentrations of the substrate and oxidizing agent. ijstm.com

Transition State Analysis: Modern computational chemistry provides powerful tools for analyzing reaction mechanisms, including the structure and energy of transition states. mit.edu For a reaction like the decarboxylation of a dicarboxylic acid, a cyclic transition state is often proposed. youtube.com For the SNAr reaction, computational models can be used to calculate the energy profile, including the stability of the Meisenheimer intermediate and the energy barriers for its formation and collapse. acs.org Such analyses could predict the regioselectivity and reactivity of various derivatives of this compound.

Elucidation of Catalytic Cycles in Transformations

The transformations of this compound can be broadly categorized into two main types: the reduction of the nitro group and reactions involving the carboxylic acid groups, such as esterification.

Catalytic Cycle for the Reduction of the Nitro Group:

The catalytic reduction of aromatic nitro compounds to the corresponding amines is a well-studied and fundamental transformation in organic synthesis. numberanalytics.comnumberanalytics.com This process is typically carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent. numberanalytics.com The catalytic cycle for the hydrogenation of the nitro group in this compound can be conceptualized as follows, based on established mechanisms for nitroarene reduction. orientjchem.orgacs.org

The reduction can proceed through two primary pathways: the direct hydrogenation pathway and the condensation pathway. acs.org

Direct Hydrogenation Pathway: This is the more common route, especially under neutral or acidic conditions with catalysts like Pd/C. The cycle involves the sequential addition of hydrogen atoms to the nitro group. orientjchem.orgacs.org

Adsorption: Both the nitro-substituted substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst. youtube.comyoutube.com

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming active metal-hydride species. youtube.com

Stepwise Reduction: The nitro group is sequentially reduced. This involves the formation of several key intermediates. orientjchem.org

Product Desorption: Once the final amino product is formed, it desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Condensation Pathway: Under certain conditions, particularly in the presence of a base, intermediates from the reduction can condense to form dimeric products like azoxy and azo compounds. researchgate.net This pathway involves the reaction between a nitroso intermediate and a hydroxylamine intermediate. acs.org

Catalytic Cycle for Esterification of Carboxylic Acid Groups:

The esterification of the dicarboxylic acid groups in this compound can be achieved through the Fischer-Speier esterification, which is catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgmdpi.com The catalytic cycle for the esterification of one of the carboxylic acid groups is as follows:

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, reforming the carbonyl group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the newly formed ester.

This cycle can then be repeated for the second carboxylic acid group to form a diester. The equilibrium of this reaction can be shifted towards the product side by removing water or using an excess of the alcohol. masterorganicchemistry.com

Intermediates Identification and Characterization

The identification and characterization of transient intermediates are key to understanding the detailed mechanism of a chemical transformation. While direct experimental data on the intermediates in the reactions of this compound is scarce, the intermediates can be inferred from extensive studies on analogous compounds.

Intermediates in Nitro Group Reduction:

The reduction of an aromatic nitro group is a stepwise process involving several intermediates. orientjchem.orgnih.gov The nature and stability of these intermediates can be influenced by the reaction conditions.

| Intermediate | Formula | Pathway | Notes |

| Nitroso derivative | R-N=O | Direct Hydrogenation | Often highly reactive and not easily isolated. orientjchem.org |

| Hydroxylamine derivative | R-NHOH | Direct Hydrogenation | A key intermediate that is further reduced to the amine. nih.gov |

| Azoxy derivative | R-N=N⁺(-O⁻)-R | Condensation | Formed by the condensation of nitroso and hydroxylamine intermediates. researchgate.net |

| Azo derivative | R-N=N-R | Condensation | Formed by the reduction of the azoxy derivative. |

| Hydrazo derivative | R-NH-NH-R | Condensation | Formed by the reduction of the azo derivative, which can then be cleaved to the amine. |

R represents the 3-pentanedioic acid phenyl group.

The detection of these intermediates often requires specialized techniques such as in-situ spectroscopy or trapping experiments, as they are typically short-lived under the reaction conditions. numberanalytics.com For instance, the hydroxylamine intermediate is of particular interest as its accumulation can sometimes be achieved under specific conditions. nih.gov

Intermediates in Fischer Esterification:

The Fischer esterification proceeds through a well-defined tetrahedral intermediate.

| Intermediate | Description | Notes |

| Protonated Carboxylic Acid | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. | This activation step makes the carbonyl carbon more susceptible to nucleophilic attack. organic-chemistry.org |

| Tetrahedral Intermediate | Formed after the nucleophilic attack of the alcohol on the activated carbonyl carbon. | This intermediate contains both the original hydroxyl groups and the newly added alkoxy group. organic-chemistry.org |

| Protonated Ester | The ester is initially formed in its protonated state before releasing the catalyst. | The final step is the deprotonation to yield the neutral ester and regenerate the catalyst. masterorganicchemistry.com |

Understanding these catalytic cycles and the associated intermediates provides a framework for predicting the reactivity of this compound and for designing synthetic routes to new derivatives.

Advanced Spectroscopic and Analytical Characterization of 3 3 Nitrophenyl Pentanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-(3-nitrophenyl)pentanedioic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the protons of the pentanedioic acid chain.

The 3-nitrophenyl group presents a complex splitting pattern. The proton at the C-2' position is ortho to the nitro group and meta to the alkyl substituent, expected to appear as a singlet or a narrow triplet around 8.15 ppm. The proton at C-4' is para to the nitro group and ortho to the alkyl chain, likely resonating around 7.70 ppm as a doublet of doublets. The C-6' proton, positioned between the two substituents, is expected to be a doublet of doublets around 7.65 ppm. The C-5' proton, meta to the nitro group, would appear furthest upfield in the aromatic region, around 7.55 ppm, as a triplet.

In the aliphatic region, the methine proton at C-3 is coupled to the four methylene (B1212753) protons at C-2 and C-4, resulting in a multiplet centered around 3.60 ppm. The methylene protons at C-2 and C-4 are diastereotopic due to the chiral center at C-3. This results in four chemically non-equivalent protons, which would likely appear as a complex, overlapping multiplet between 2.70 and 2.90 ppm. The two carboxylic acid protons (C-1 and C-5) are expected to produce a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, which may not always be observed depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 8.15 | t | J = 2.0 |

| H-4' | 7.70 | ddd | J = 8.2, 2.3, 1.0 |

| H-6' | 7.65 | ddd | J = 7.8, 1.8, 1.0 |

| H-5' | 7.55 | t | J = 8.0 |

| H-3 | 3.60 | m | - |

| H-2, H-4 | 2.80 | m | - |

| COOH | >12.0 | br s | - |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected.

The two equivalent carboxylic acid carbons (C-1 and C-5) would appear in the typical downfield region for such functionalities, around 174 ppm. The carbons of the aromatic ring are influenced by the electron-withdrawing nitro group and the electron-donating alkyl substituent. The carbon bearing the nitro group (C-3') is expected at approximately 148.5 ppm. The carbon attached to the pentanedioic acid chain (C-1') would be found around 142.0 ppm. The remaining aromatic carbons (C-2', C-4', C-5', C-6') are predicted to resonate between 121 and 135 ppm.

In the aliphatic region, the methine carbon (C-3) directly attached to the phenyl ring would be the most downfield, at approximately 45.0 ppm. The two equivalent methylene carbons (C-2 and C-4) would appear further upfield, around 35.0 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C-1, C-5 | 174.0 | s |

| C-3' | 148.5 | s |

| C-1' | 142.0 | s |

| C-5' | 135.0 | d |

| C-6' | 129.8 | d |

| C-4' | 123.0 | d |

| C-2' | 121.5 | d |

| C-3 | 45.0 | d |

| C-2, C-4 | 35.0 | t |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the entire molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton coupling relationships. Key correlations would be observed between the methine proton (H-3) and the methylene protons (H-2, H-4). Within the aromatic system, correlations would be seen between H-4'/H-5', H-5'/H-6', and H-4'/H-6', confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the aliphatic and aromatic regions, for instance, correlating the multiplet at ~3.60 ppm to the carbon at ~45.0 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting different fragments of the molecule. A crucial correlation would be expected from the aromatic protons H-2' and H-6' to the aliphatic carbon C-3. This observation would unambiguously confirm the attachment of the 3-nitrophenyl ring to the C-3 position of the pentanedioic acid chain. Other important correlations would include those from the H-2 and H-4 methylene protons to the carboxylic acid carbons (C-1 and C-5).

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₁H₁₁NO₆.

Calculated Monoisotopic Mass: 253.0586 g/mol

Using ESI (Electrospray Ionization), the compound can be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted [M+H]⁺: m/z 254.0664

Predicted [M-H]⁻: m/z 252.0508

The experimental observation of one of these ions at a mass accuracy within a few parts per million (ppm) of the theoretical value would provide strong evidence for the molecular formula C₁₁H₁₁NO₆.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For this compound, several fragmentation pathways can be postulated.

In negative ion mode ([M-H]⁻, m/z 252.05), common fragmentations would include:

Loss of H₂O (18.01 Da): A fragment at m/z 234.04.

Loss of CO₂ (44.00 Da): A fragment at m/z 208.06.

Loss of a carboxyl group •COOH (45.01 Da): A radical anion at m/z 207.04.

Loss of NO₂ (46.01 Da): A fragment at m/z 206.05.

In positive ion mode ([M+H]⁺, m/z 254.07), characteristic fragmentations would involve similar neutral losses:

Loss of H₂O (18.01 Da): Leading to an ion at m/z 236.06.

Loss of HCOOH (46.01 Da): Resulting in an ion at m/z 208.06.

A significant fragmentation pathway in both modes would be the cleavage of the C3-C(aryl) bond, which would break the molecule into its constituent parts, leading to ions corresponding to the nitrophenyl group and the pentanedioic acid chain.

The isotopic pattern of the molecular ion provides additional confirmation. The pattern is determined by the natural abundance of isotopes for each element. For C₁₁H₁₁NO₆, the molecular ion peak (M) will be the most abundant. The M+1 peak, primarily due to the natural abundance of ¹³C (~1.1%), will have a predicted relative intensity of approximately 12.1% of the M peak. The M+2 peak will be smaller, arising mainly from the presence of ¹⁸O. This observed isotopic distribution must match the theoretical pattern for the proposed formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. By selecting the molecular ion or a primary fragment ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing detailed structural information.

In negative ion mode electrospray ionization (ESI), this compound (molecular weight: 253.21 g/mol ) is expected to readily form a deprotonated molecule, [M-H]⁻, at m/z 252. The fragmentation of this precursor ion would likely proceed through several characteristic pathways common to dicarboxylic acids and nitroaromatic compounds. researchgate.netlibretexts.org

Key fragmentation pathways include:

Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). researchgate.net This would result in a fragment ion at m/z 208.

Loss of the Carboxyl Group: Cleavage of the bond adjacent to the carbonyl can lead to the loss of the entire carboxyl group (COOH, 45 Da), producing a fragment at m/z 207. libretexts.orgyoutube.com

Loss of Water: The [M-H]⁻ ion can lose a molecule of water (H₂O, 18 Da), particularly if the structure facilitates intramolecular rearrangement, yielding a fragment at m/z 234. researchgate.net

Nitro Group Fragmentation: The nitro group can also participate in fragmentation, potentially through the loss of NO (30 Da) or NO₂ (46 Da).

McLafferty Rearrangement: Straight-chain carboxylic acids are known to undergo McLafferty rearrangement, which could lead to characteristic fragmentation patterns if applicable to the pentanedioic acid chain. youtube.com

A proposed fragmentation of the [M-H]⁻ ion of this compound is summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment Ion (m/z) |

| 252 | [M-H-H₂O]⁻ | H₂O (18 Da) | 234 |

| 252 | [M-H-CO₂]⁻ | CO₂ (44 Da) | 208 |

| 252 | [M-H-COOH]⁻ | COOH (45 Da) | 207 |

| 252 | [M-H-NO₂]⁻ | NO₂ (46 Da) | 206 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. uoi.gr The IR spectrum of this compound would be expected to show distinct bands corresponding to its carboxyl, nitro, aromatic, and aliphatic moieties.

Characteristic Vibrational Frequencies of Carboxyl and Nitro Groups

The presence of two carboxylic acid groups and a nitro group gives rise to strong and easily identifiable absorption bands in the IR spectrum.

Carboxyl Group (-COOH): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of strong hydrogen bonding between the acid dimers in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band, generally found between 1760-1690 cm⁻¹. libretexts.org Additionally, the C-O stretching and O-H bending vibrations can be observed in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively. libretexts.org

Nitro Group (-NO₂): Aromatic nitro compounds exhibit two characteristic strong stretching vibrations. orgchemboulder.com The asymmetric N-O stretching vibration occurs in the range of 1550-1475 cm⁻¹, while the symmetric N-O stretching vibration appears at a lower wavenumber, between 1360-1290 cm⁻¹. orgchemboulder.comyoutube.com The conjugation of the nitro group with the aromatic ring influences the exact position of these bands. youtube.com

Analysis of Aromatic and Aliphatic C-H Stretching and Bending Modes

The hydrocarbon framework of this compound consists of both aromatic and aliphatic C-H bonds, each with distinct vibrational modes.

Aromatic C-H Modes: The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region, at a slightly higher frequency than aliphatic C-H stretches. orgchemboulder.com In-ring C=C stretching vibrations cause a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.com Furthermore, C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene (B151609) ring. orgchemboulder.com

Aliphatic C-H Modes: The pentanedioic acid chain contains methylene (-CH₂-) and methine (-CH-) groups. Their C-H stretching vibrations lead to absorptions in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iqlibretexts.org Aliphatic C-H bending vibrations, such as scissoring and rocking, typically appear in the 1470-1350 cm⁻¹ region. libretexts.org

The table below summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |

| C=O stretch | 1760 - 1690 (strong) | |

| C-O stretch / O-H bend | 1440 - 1210 (medium) | |

| Aromatic Nitro | N-O asymmetric stretch | 1550 - 1475 (strong) |

| N-O symmetric stretch | 1360 - 1290 (strong) | |

| Aromatic Ring | =C-H stretch | 3100 - 3000 (weak-medium) |

| C=C stretch | 1600 - 1400 (multiple bands) | |

| C-H out-of-plane bend | 900 - 675 (medium-strong) | |

| Aliphatic Chain | C-H stretch | 3000 - 2850 (medium) |

| C-H bend | 1470 - 1350 (medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides an electron density map from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived, offering an unambiguous picture of the molecule's conformation and intermolecular interactions in the solid state. mdpi.com

While the specific crystal structure of this compound is not available in the searched literature, analysis of a related compound, such as 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid, can illustrate the type of data obtained. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of a compound first reveals its crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. For the related compound 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid, these parameters have been determined. researchgate.net

| Parameter | Value (for 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0132 (4) |

| b (Å) | 12.3941 (5) |

| c (Å) | 8.8593 (4) |

| α (°) | 90 |

| β (°) | 115.532 (2) |

| γ (°) | 90 |

| Volume (ų) | 893.92 (7) |

| Z | 4 |

Bond Lengths, Bond Angles, and Torsional Angles

Detailed analysis of the crystal structure provides precise measurements of intramolecular geometry. This includes the lengths of all covalent bonds, the angles between them, and the torsional (dihedral) angles that define the molecule's conformation. This data is critical for understanding steric effects, conjugation, and hydrogen bonding. For instance, in the solid state, molecules of 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid are linked by intermolecular hydrogen bonds, forming specific ring motifs. researchgate.net A similar analysis for this compound would reveal the conformation of the pentanedioic chain relative to the nitrophenyl ring and the extensive hydrogen-bonding network expected for the dicarboxylic acid.

The table below shows selected bond lengths for the illustrative compound 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid. researchgate.net

| Bond | Bond Length (Å) |

| O1-C1 | 1.314 (2) |

| O2-C1 | 1.215 (2) |

| O3-C5 | 1.314 (2) |

| O4-C5 | 1.213 (2) |

| C1-C2 | 1.509 (2) |

| C2-C3 | 1.535 (2) |

| C3-C4 | 1.536 (2) |

| C4-C5 | 1.503 (2) |

Intermolecular Interactions and Crystal Packing Motifs

The primary and most dominant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups. Dicarboxylic acids commonly form robust hydrogen-bonded synthons. The most prevalent of these is the catemeric synthon, where the two carboxylic acid groups of a molecule are involved in hydrogen bonds with neighboring molecules, leading to the formation of infinite one-dimensional chains. This is a frequently observed motif in the crystal structures of dicarboxylic acids.

Another significant interaction is the potential for π-π stacking involving the nitrophenyl rings. The electron-withdrawing nature of the nitro group can polarize the aromatic ring, favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion. These interactions contribute to the stabilization of the crystal lattice and influence the packing of the molecules in a layered fashion.

The combination of strong O-H···O hydrogen bonds, π-π stacking interactions, and weaker C-H···O hydrogen bonds is anticipated to result in a complex and densely packed crystal structure for this compound. The specific arrangement will be a balance between the formation of strong, directional hydrogen bonds and the optimization of weaker, less directional van der Waals and π-stacking forces.

The following table summarizes the expected intermolecular interactions and their typical geometric parameters based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Motif Description |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 | 160 - 180 | Formation of catemeric chains or dimeric rings. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - | Parallel-displaced or T-shaped arrangements. |

| C-H···O Hydrogen Bond | C-H (Aromatic) | O (Nitro/Carboxyl) | 3.0 - 3.6 | 120 - 160 | Contributes to the 3D network stabilization. |

| C-H···O Hydrogen Bond | C-H (Aliphatic) | O (Nitro/Carboxyl) | 3.2 - 3.8 | 110 - 150 | Further stabilization of the crystal packing. |

Computational and Theoretical Studies on 3 3 Nitrophenyl Pentanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electron density. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed for this purpose. nih.gov

Table 1: Illustrative DFT-Calculated vs. Experimental Structural Parameters for an Analogous Compound (N-(2-nitrophenyl)maleimide) Data adapted from a study on a structurally related compound to demonstrate the type of results obtained from DFT calculations. nih.gov

| Parameter | DFT (B3LYP) | DFT (wB97XD) | Experimental (X-ray) |

| Bond Lengths (Å) | |||

| N1—C7 | 1.405 | 1.401 | 1.403 |

| C7—C8 | 1.501 | 1.500 | 1.494 |

| C8=C9 | 1.328 | 1.339 | 1.321 |

| N3—O3 | 1.229 | 1.227 | 1.221 |

| Bond Angles (º) | |||

| C6—N1—C7 | 125.1 | 124.7 | 124.9 |

| N1—C7—C8 | 125.9 | 125.9 | 126.3 |

| Dihedral Angles (º) | |||

| C1-C6-N1-C7 | 108.3 | 106.8 | 106.1 |

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is also used to calculate these properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (E_gap) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For nitrophenyl compounds, the electron-withdrawing nitro group typically lowers the LUMO energy, influencing the molecule's electronic behavior. researchgate.net Studies on similar compounds show that the HOMO and LUMO energy levels can be reliably calculated, providing insight into potential charge transfer mechanisms. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. youtube.com For 3-(3-Nitrophenyl)pentanedioic acid, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential (blue) around the hydrogen atoms.

Table 2: Example Frontier Orbital Energies for Related Aromatic Compounds This table presents typical HOMO-LUMO energy values calculated for organic chromophores to illustrate the concept. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| Reference | -5.937 | -2.867 | 3.070 |

| Derivative 1 | -5.177 | -2.680 | 2.497 |

| Derivative 2 | -5.041 | -2.682 | 2.359 |

| Derivative 3 | -4.897 | -2.675 | 2.222 |

A vibrational frequency analysis, performed computationally, predicts the frequencies at which a molecule will vibrate. q-chem.com These calculated frequencies correspond to absorption peaks in infrared (IR) and Raman spectra. By comparing the theoretically predicted spectrum with an experimentally measured one, scientists can confirm the molecular structure and the assignments of vibrational modes. nih.govnih.gov

For this compound, this analysis would predict the characteristic stretching and bending frequencies for its functional groups, including:

O-H stretching of the carboxylic acid groups.

C=O stretching of the carboxylic acid groups.

Asymmetric and symmetric N-O stretching of the nitro group.

C-H stretching and bending of the aromatic ring and aliphatic chain.

C-C and C-N stretching vibrations. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This method is invaluable for studying large-scale motions and conformational changes. nih.govfrontiersin.org

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation around single bonds. lumenlearning.com this compound has several rotatable single bonds, leading to numerous possible conformations.

MD simulations can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) and high-energy (unstable) conformations. scribd.com By simulating the molecule's movement over time, researchers can map out the energy landscape, revealing the most probable shapes the molecule will adopt and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

The structure of this compound allows for the possibility of intramolecular hydrogen bonding, where a hydrogen atom from one carboxylic acid group interacts with an oxygen atom from the other carboxylic acid group or the nitro group. MD simulations can directly investigate the stability and dynamics of these hydrogen bonds. researchgate.net

The simulations can also be used to calculate the energy barriers for rotation around key single bonds, such as the bond connecting the phenyl ring to the pentanedioic acid chain. Understanding these rotational barriers helps to characterize the molecule's flexibility and the likelihood of it adopting different conformations at a given temperature.

Theoretical Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms for this compound would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its chemical transformations. These studies are crucial for understanding how the molecule is formed and how it interacts with other chemical species.

The synthesis of 3-substituted glutaric acids can be achieved through various routes, such as the Knoevenagel condensation followed by a Michael addition. scispace.com A plausible synthetic pathway for this compound could involve the reaction of 3-nitrobenzaldehyde (B41214) with a malonic ester derivative.

Computational chemistry can be instrumental in elucidating the intricate details of such synthetic pathways. By calculating the energies of reactants, transition states, and products, a theoretical energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and can help in optimizing reaction conditions. For instance, a DFT study on the synthesis of glutaric acid has been used to verify the proposed reaction mechanism. rsc.orgnih.gov

A hypothetical energy profile for a key step in a proposed synthesis of this compound is presented in Table 1. Such a table would be generated from quantum mechanical calculations, providing a quantitative basis for mechanistic discussions.

Table 1: Hypothetical Calculated Energies for a Proposed Synthetic Step of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial starting materials | 0.0 |

| TS1 | First transition state | +15.2 |

| Intermediate | A stable intermediate species | -5.7 |

| TS2 | Second transition state | +12.8 |

| Products | Final products of the step | -20.1 |

This table is illustrative and contains hypothetical data.

The presence of multiple functional groups in this compound—two carboxylic acid groups and a nitro group—raises questions of reactivity and selectivity. Theoretical methods can predict the most likely sites for nucleophilic or electrophilic attack. For example, DFT calculations can determine the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key indicators of reactivity. researchgate.net

A study on dicarboxylic acid azolides demonstrated how the surfaces of nucleophilic and electrophilic susceptibilities can be calculated to predict reactivity. aip.orgresearchgate.net Similarly, for this compound, computational models could predict whether a reaction is more likely to occur at one of the carboxylic acid groups or at the aromatic ring, and under what conditions. The electron-withdrawing nature of the nitro group is known to influence the reactivity of the phenyl ring, a factor that can be quantified through theoretical calculations. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their physicochemical properties. nih.gov These models are valuable for predicting the properties of new or unsynthesized molecules.

For a series of analogs of this compound, a QSPR model could be developed to predict various non-prohibited physicochemical properties, such as boiling point, solubility, or partition coefficient. This process involves calculating a range of molecular descriptors for each analog. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A hypothetical QSPR study on a series of substituted nitrophenyl pentanedioic acids might involve the descriptors shown in Table 2.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSPR Study

| Descriptor | Type | Description |

| Molecular Weight (MW) | Constitutional | The mass of the molecule. |

| LogP | Electronic/Transport | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Total Polar Surface Area (TPSA) | Geometrical | The surface area of polar atoms, related to transport properties. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | Electronic | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

This table is illustrative and contains hypothetical data.

Once a set of descriptors is generated, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSPR model. nih.gov For instance, a study on the heats of combustion of carboxylic acids utilized this approach to develop predictive models. conicet.gov.ar

A well-validated QSPR model can be a powerful tool for predicting the properties of unsynthesized analogs of this compound. By simply drawing the structure of a new analog and calculating its molecular descriptors, its physicochemical properties can be estimated without the need for laboratory synthesis and measurement. This predictive capability is particularly valuable in the early stages of chemical research and development, as it allows for the virtual screening of large numbers of compounds to identify those with desired properties.

The accuracy of these predictions depends on the quality of the QSPR model, which is typically assessed through internal and external validation procedures. A robust model can guide the synthesis of new compounds with tailored properties, accelerating the discovery process.

Applications of 3 3 Nitrophenyl Pentanedioic Acid in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of a nitro group on the phenyl ring, coupled with the dicarboxylic acid functionality of the pentanedioic acid chain, renders 3-(3-nitrophenyl)pentanedioic acid a valuable precursor in the assembly of intricate molecular architectures. Nitro compounds are well-established as versatile intermediates in organic synthesis, readily undergoing transformations into a variety of other functional groups. nih.govfrontiersin.org

Precursor to Complex Nitrogen-Containing Heterocycles

The presence of the nitro group is a key feature that allows for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. nih.gov The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of cyclization strategies. This amino group can react intramolecularly with the carboxylic acid functionalities, or derivatives thereof, to form various heterocyclic rings.

For instance, a plausible synthetic route could involve the selective reduction of the nitro group to an amine, followed by cyclization to form lactams. Further chemical modifications could then lead to the formation of more complex heterocyclic systems. Research on related compounds, such as the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanones with cyanothioacetamide, has demonstrated the successful synthesis of 5,6,7,8-tetrahydroisoquinolines. nih.gov This suggests that this compound could serve as a precursor to analogous heterocyclic structures through carefully designed reaction sequences. The dicarboxylic acid moiety provides two potential points for cyclization, allowing for the construction of fused or spirocyclic systems. The general synthetic importance of dehydrative cyclization reactions in forming nitrogen-containing heterocycles is well-documented, and this compound is a prime candidate for such transformations.

Intermediate in the Synthesis of Glutaric Acid Derivatives with Specific Architectures

Beyond its role in heterocycle synthesis, this compound is an ideal starting material for creating glutaric acid derivatives with precisely controlled three-dimensional structures. The phenyl group at the 3-position introduces steric bulk and specific conformational preferences to the otherwise flexible glutaric acid chain.

The nitro group can be chemically manipulated to introduce other functionalities. For example, reduction to an amine followed by diazotization would allow for the introduction of a wide range of substituents on the phenyl ring via Sandmeyer or related reactions. This would enable the synthesis of a library of 3-aryl-pentanedioic acid derivatives with tailored electronic and steric properties. While specific research on this application for this compound is not extensively documented, the principles of substituent effects on molecular conformation are well-established.

Scaffold for the Development of Advanced Organic Reagents and Catalysts

The rigid, yet modifiable, framework of this compound makes it an attractive scaffold for the design of new organic reagents and catalysts.

Ligand Design Based on the Pentanedioic Acid Framework

The two carboxylic acid groups of this compound can act as coordination sites for metal ions, making the molecule a potential ligand for catalysis. The dicarboxylic acid motif can form stable chelate complexes with a variety of metals. The nitrophenyl group can be further functionalized to introduce additional coordinating atoms or to tune the electronic properties of the resulting metal complex. The development of new ligands is a cornerstone of modern catalysis, and frameworks that allow for systematic modification are highly valuable. nih.govnih.govresearchgate.netchemrxiv.org Although direct applications of this compound in ligand design are not yet reported, its structural features align well with the principles of rational ligand design.

Chiral Auxiliaries Derived from Enantiomerically Pure Forms

Should enantiomerically pure forms of this compound become accessible, they could serve as valuable chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgrsc.org The resulting diastereomers can then be separated, and the auxiliary can be cleaved and recovered.

The C3 position of the pentanedioic acid chain is a prochiral center. Resolution of the racemic mixture or an asymmetric synthesis of this compound would yield enantiomers that could be used to control the stereochemistry of reactions at other parts of a molecule. The dicarboxylic acid functionality provides convenient handles for attaching the auxiliary to a substrate. While no specific use of this compound as a chiral auxiliary has been documented, the general principles of asymmetric synthesis suggest this as a promising area for future research.

Applications in Materials Chemistry and Polymer Science